[1-(3-Methoxypropyl)cyclohexyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(3-methoxypropyl)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-13-9-5-8-11(10-12)6-3-2-4-7-11/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZGDPRBMYGBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3 Methoxypropyl Cyclohexyl Methanol
Retrosynthetic Strategies for [1-(3-Methoxypropyl)cyclohexyl]methanol
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scirp.org This process is guided by known and reliable chemical transformations performed in the reverse direction. masterorganicchemistry.comyoutube.comvaia.com
Disconnection Approaches for the Cyclohexyl Ring and Side Chains
The primary structural features of this compound are the cyclohexyl core, a hydroxymethyl group, and a 3-methoxypropyl group, both attached to the same carbon atom. The key bond for initial disconnection is the C-C bond between the cyclohexyl ring and the hydroxymethyl group, as this corresponds to the reverse of a nucleophilic addition to a carbonyl group, a highly reliable bond-forming reaction. This leads to a key precursor, a ketone.
A second critical disconnection involves the bond between the cyclohexyl ring and the 3-methoxypropyl side chain. This disconnection can be approached in two primary ways:
Grignard-type disconnection: This approach considers the 3-methoxypropyl group as a nucleophile (a Grignard reagent synthon) and the cyclohexyl ring as an electrophile (a ketone synthon). masterorganicchemistry.comlibretexts.org
Alkylation-type disconnection: This views the 3-methoxypropyl group as an electrophile (an alkyl halide synthon) and a cyclohexyl-based nucleophile.
Considering the target's structure, a functional group interconversion (FGI) of the primary alcohol to a more versatile functional group like a nitrile or an ester is a logical preliminary step in the retrosynthetic analysis. amazonaws.comresearchgate.net This simplifies the subsequent disconnections.
Identification of Key Precursors and Synthetic Building Blocks
Based on the disconnection strategies, two primary retrosynthetic pathways can be envisioned, leading to readily available starting materials.
Pathway A: Grignard Reaction Approach
This pathway involves the disconnection of the 3-methoxypropyl side chain as a Grignard reagent.
Target Molecule: this compound
Retron: C-C bond formation via Grignard addition.
Precursor 1: Cyclohexanone (B45756). A simple and commercially available ketone.
Precursor 2: 3-Methoxypropylmagnesium bromide. This Grignard reagent can be prepared from 1-bromo-3-methoxypropane (B1268092).
Intermediate: 1-(3-Methoxypropyl)cyclohexan-1-ol. This tertiary alcohol can then be conceptually converted to the target primary alcohol, though this would involve a less straightforward multi-step process.
A more direct route to a precursor for the final reduction step involves a different key intermediate. By performing an FGI on the target molecule's hydroxymethyl group to a carboxylate ester, we arrive at Methyl 1-(3-methoxypropyl)cyclohexanecarboxylate . This ester is a pivotal intermediate.
Pathway B: Nitrile Alkylation Approach
This strategy hinges on the alkylation of a cyclohexyl nitrile derivative.
Target Molecule: this compound
Retron: C-C bond formation via alkylation of a nitrile.
Precursor 1: Cyclohexanecarbonitrile (B123593). This can be synthesized from cyclohexanone. scirp.org
Precursor 2: 1-bromo-3-methoxypropane (or a related electrophile).
Intermediate: 1-(3-Methoxypropyl)cyclohexanecarbonitrile. This nitrile can then be hydrolyzed to the corresponding carboxylic acid, esterified, and finally reduced to the target alcohol.
Targeted Forward Synthesis Pathways
The forward synthesis translates the retrosynthetic blueprints into practical laboratory procedures. The reduction of a carboxylic acid ester is a common and effective method for the preparation of primary alcohols.
Carboxylic Acid and Ester Reduction Strategies
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. youtube.comyoutube.com This reaction typically involves the use of powerful hydride-donating reagents.
The final step in the proposed synthesis is the reduction of the key intermediate, Methyl 1-(3-methoxypropyl)cyclohexanecarboxylate. This transformation converts the ester functional group into a primary alcohol.
Proposed Synthesis of the Key Ester Intermediate:
A plausible synthesis of Methyl 1-(3-methoxypropyl)cyclohexanecarboxylate can be achieved through the alkylation of cyclohexanecarbonitrile.
Deprotonation: Cyclohexanecarbonitrile is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic carbanion at the alpha-position.
Alkylation: The resulting carbanion is then reacted with an electrophile, such as 1-bromo-3-methoxypropane, to form 1-(3-Methoxypropyl)cyclohexanecarbonitrile.
Hydrolysis and Esterification: The nitrile is subsequently hydrolyzed under acidic or basic conditions to yield 1-(3-Methoxypropyl)cyclohexanecarboxylic acid. This acid is then esterified, for example, by reacting it with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to produce Methyl 1-(3-Methoxypropyl)cyclohexanecarboxylate.
The reduction of the ester to this compound requires a potent reducing agent. Several hydride reagents are suitable for this purpose, with their reactivity and selectivity being key considerations. lkouniv.ac.in
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and commonly used reducing agent for converting esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. youtube.comcymitquimica.com Due to its high reactivity, LiAlH₄ is not chemoselective and will reduce other susceptible functional groups.
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is another strong reducing agent, but it can offer more selectivity than LiAlH₄, particularly at low temperatures. While it can reduce esters to aldehydes, using an excess of the reagent and higher temperatures will lead to the formation of the primary alcohol. lkouniv.ac.in
The general mechanism for the reduction of an ester with a hydride reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol after an aqueous workup.
| Reagent | Solvent | Temperature | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | Highly reactive, non-selective, requires anhydrous conditions. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane, DCM | -78 °C to room temperature | Can be selective for aldehydes at low temperatures; excess reagent yields alcohols. |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Room temperature to reflux | Generally not reactive enough to reduce esters. youtube.com |
Table 1: Comparison of Hydride Reagents for Ester Reduction
Grignard Reaction-Based Approaches to Substituted Cyclohexylmethanols
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.com Its application to the synthesis of substituted cyclohexylmethanols, particularly primary alcohols, is a robust and versatile strategy. libretexts.orgorganic-chemistry.org This approach typically involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. youtube.com For the target molecule, this compound, the key disconnection points to a Grignard reagent adding to formaldehyde (B43269). pearson.comvaia.com
A primary challenge in synthesizing the target compound is the creation of the quaternary carbon center on the cyclohexane (B81311) ring. One effective strategy involves the alkylation of a cyclohexanone precursor. This method establishes the 1-(3-methoxypropyl)cyclohexyl scaffold prior to the introduction of the methanol functionality.
The synthesis would commence with cyclohexanone, which undergoes nucleophilic addition by a Grignard reagent derived from a 3-methoxypropyl halide. The reaction of 3-methoxypropylmagnesium bromide with cyclohexanone yields the tertiary alcohol, 1-(3-methoxypropyl)cyclohexanol. This intermediate possesses the required carbon skeleton. To proceed towards the final primary alcohol, this tertiary alcohol would need to be converted into a suitable precursor for the final C1-homologation step, for instance, by dehydration to the corresponding alkene followed by hydroboration-oxidation to place a hydroxyl group at a different position, which is a complex and less direct route.
A more direct alkylation approach involves creating a Grignard reagent from a pre-alkylated cyclohexyl halide. This would involve the synthesis of 1-bromo-1-(3-methoxypropyl)cyclohexane. However, the synthesis of such a tertiary alkyl halide can be challenging. A more viable pathway involves the reaction of a nitrile with a Grignard reagent. For instance, reacting cyclohexanecarbonitrile with 3-methoxypropylmagnesium bromide would yield, after hydrolysis, a ketone (cyclohexyl 3-methoxypropyl ketone). This ketone could then be subjected to another Grignard reaction with a methylmagnesium halide, followed by dehydration and subsequent hydroformylation/reduction, though this adds significant complexity. The most common and direct methods focus on the formaldehyde addition described below.
The reaction of a Grignard reagent with formaldehyde (methanal) is a classic and highly efficient method for the one-carbon homologation to produce a primary alcohol. embibe.comvaia.com This strategy is arguably the most direct route to this compound. The core of this synthesis is the preparation of the specific Grignard reagent, [1-(3-Methoxypropyl)cyclohexyl]magnesium halide.
Formation of the Precursor Halide: The tertiary alcohol, 1-(3-methoxypropyl)cyclohexanol (synthesized as described in 2.2.2.1), is converted to the corresponding tertiary halide, such as 1-bromo-1-(3-methoxypropyl)cyclohexane. This step can be challenging due to competing elimination reactions.
Grignard Reagent Formation: The resulting tertiary alkyl halide is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the [1-(3-Methoxypropyl)cyclohexyl]magnesium bromide reagent. masterorganicchemistry.com
Reaction with Formaldehyde: The prepared Grignard reagent is then added to formaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. youtube.com
Acidic Workup: The resulting magnesium alkoxide intermediate is subsequently protonated in an acidic workup step (e.g., with H₃O⁺) to yield the final primary alcohol, this compound. vaia.com
Table 1: Grignard Reaction with Formaldehyde for Primary Alcohol Synthesis
| Step | Reactants | Reagents/Conditions | Intermediate/Product | General Principle |
| 1 | 1-(3-Methoxypropyl)cyclohexyl bromide, Magnesium metal | Anhydrous Diethyl Ether or THF | [1-(3-Methoxypropyl)cyclohexyl]magnesium bromide | Formation of an organomagnesium halide (Grignard reagent). masterorganicchemistry.com |
| 2 | [1-(3-Methoxypropyl)cyclohexyl]magnesium bromide, Formaldehyde (HCHO) | 1. Anhydrous Ether 2. H₃O⁺ (workup) | This compound | Nucleophilic addition of the Grignard reagent to the formaldehyde carbonyl, followed by protonation to yield a primary alcohol. libretexts.orgorganic-chemistry.orgpearson.com |
Functionalization of Cyclohexanol (B46403) Derivatives
Advanced synthetic strategies allow for the direct functionalization of C-H bonds, which can provide alternative pathways to complex molecules. acs.org In the context of synthesizing this compound, one could envision a route starting from a simpler cyclohexanol derivative. For example, a method involving the direct α-C(sp³)–H functionalization of alcohols could be conceptually applied. acs.org
A hypothetical route could start with cyclohexylmethanol. The challenge would be to selectively activate the tertiary C-H bond at the C1 position of the cyclohexane ring for subsequent coupling with a 3-methoxypropyl synthon. Electrochemical methods or photoredox catalysis have emerged as powerful tools for such transformations, enabling the generation of radical intermediates that can undergo coupling reactions. nih.gov For instance, an electrochemical approach could be used for the deconstructive functionalization of a more complex cycloalkanol to introduce the desired side chain. nih.gov While powerful, these methods often require specific directing groups or face challenges with regioselectivity, and their application to this specific target would require significant methodological development.
Construction of the Methoxypropyl Side Chain
The successful synthesis via a Grignard-based approach is contingent upon the availability of the 3-methoxypropyl halide precursor. This building block can be synthesized through several reliable methods. A common starting material is 3-methoxy-1-propanol (B72126).
A standard method to convert the primary alcohol into the corresponding halide involves:
Conversion to a Bromide: Reacting 3-methoxy-1-propanol with reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid.
Conversion to a Mesylate/Tosylate: An alternative two-step process involves converting the alcohol to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester can then be displaced by a halide ion (e.g., NaBr in acetone) in an Sₙ2 reaction to yield 3-methoxypropyl bromide.
This precursor, 3-methoxypropyl bromide, is the key component for forming the 3-methoxypropylmagnesium bromide Grignard reagent used in the alkylation of cyclohexanone (as per section 2.2.2.1).
Catalytic Transformations in this compound Synthesis
Modern catalysis offers atom-economical and efficient alternatives to classical stoichiometric reactions. For the synthesis of this compound, catalytic hydroformylation presents a compelling strategy.
Hydroformylation, or the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. acs.org This reaction uses a catalyst, typically based on cobalt or rhodium, and synthesis gas (a mixture of CO and H₂). rsc.org The resulting aldehyde can then be readily reduced to the corresponding primary alcohol.
To apply this methodology to the target molecule, the synthesis would require a 1-(3-methoxypropyl)cyclohexene substrate. This alkene can be prepared from 1-(3-methoxypropyl)cyclohexanol (the product of the Grignard reaction between 3-methoxypropylmagnesium bromide and cyclohexanone) via an acid-catalyzed dehydration reaction.
The hydroformylation of 1-(3-methoxypropyl)cyclohexene would proceed as follows:
Hydroformylation: The alkene is treated with CO and H₂ in the presence of a suitable catalyst system, such as a rhodium complex with phosphine (B1218219) ligands (e.g., Rh(CO)₂(acac)/PPh₃) or a cobalt catalyst (e.g., Co₂(CO)₈). rsc.orgbohrium.com This reaction would produce [1-(3-Methoxypropyl)cyclohexyl]carbaldehyde. A key challenge with trisubstituted alkenes is achieving high regioselectivity and avoiding side reactions.
Reduction: The resulting aldehyde is then reduced to the target primary alcohol, this compound. This reduction can be achieved using standard reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation, which can sometimes be performed in a one-pot tandem reaction with the hydroformylation step. rsc.org
Recent research has also explored using CO₂ as a C1 source instead of the more toxic CO, where a ruthenium catalyst system facilitates a reverse water-gas shift reaction followed by hydroformylation. nih.govresearchgate.net
Table 2: Hydroformylation-Based Synthesis
| Step | Substrate | Reagents/Catalyst | Product | Key Considerations |
| 1 | 1-(3-Methoxypropyl)cyclohexene | CO, H₂, Rh or Co catalyst | [1-(3-Methoxypropyl)cyclohexyl]carbaldehyde | Catalyst choice affects regioselectivity and reaction conditions (pressure, temperature). acs.org |
| 2 | [1-(3-Methoxypropyl)cyclohexyl]carbaldehyde | NaBH₄ or H₂/Catalyst (e.g., Ni, Pd) | This compound | Mild reduction of the aldehyde to the primary alcohol. Can be a tandem process. rsc.org |
Copper-Catalyzed Reactions in Related Systems
Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon bonds, particularly in the context of conjugate additions and allylic substitutions. These methods offer a viable pathway to introduce alkyl and functionalized moieties to cyclic systems, which is pertinent to the synthesis of the target compound.
A significant advancement in this area is the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. orgsyn.org This method allows for the introduction of an alkyl group, such as a precursor to the 3-methoxypropyl chain, to a cyclohexenone ring with a high degree of stereocontrol. The use of chiral ferrocenyl diphosphine ligands, such as TaniaPhos and JosiPhos, in conjunction with copper salts like CuCl or CuBr·SMe2, has proven effective in achieving high enantioselectivities, in some cases up to 96% ee. orgsyn.org A key factor for the success of these reactions is the careful control of reaction conditions to minimize the uncatalyzed background reaction. orgsyn.org
Furthermore, copper-catalyzed asymmetric allylic substitution (AAS) represents another valuable strategy. rsc.org This reaction can be employed to introduce nucleophiles to allylic substrates, which could be precursors to the desired cyclohexyl system. The use of racemic or meso substrates in these reactions is particularly attractive as it allows for dynamic kinetic resolution or desymmetrization, leading to a single enantiomeric product from a mixture of starting material stereoisomers. rsc.org The choice of ligand is crucial in directing the stereochemical outcome of these transformations. rsc.org
Table 1: Key Features of Copper-Catalyzed Reactions Relevant to Substituted Cyclohexane Synthesis
| Reaction Type | Catalyst System | Key Features | Potential Application |
| Asymmetric Conjugate Addition | CuCl or CuBr·SMe₂ with chiral ferrocenyl diphosphine ligands (e.g., TaniaPhos, JosiPhos) | High enantioselectivity (up to 96% ee) in the addition of Grignard reagents to cyclic enones. | Introduction of the 3-methoxypropyl side chain or a precursor to a cyclohexenone scaffold. orgsyn.org |
| Asymmetric Allylic Substitution | Copper catalysts with various chiral ligands | Deracemization and desymmetrization of racemic/meso allylic substrates. | Stereoselective introduction of functional groups to a cyclohexene (B86901) precursor. rsc.org |
Palladium-Catalyzed Coupling Reactions Relevant to Cyclohexyl and Methoxypropyl Moieties
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the construction of carbon-carbon bonds. Reactions such as the Suzuki-Miyaura coupling provide a versatile and highly efficient means to connect different molecular fragments, which is directly applicable to the synthesis of this compound.
The Suzuki-Miyaura reaction, for instance, can be employed to couple a cyclohexyl-containing boronic acid or ester with a halide or triflate bearing the 3-methoxypropyl chain, or vice versa. The optimization of these reactions often involves the careful selection of the palladium catalyst, ligands, and base. For the synthesis of functionalized cyclopropylthiophenes, a related cyclic system, palladium(II) acetate (B1210297) with the SPhos ligand has been shown to be effective, yielding products in high yields (69-93%). mdpi.com This suggests that similar conditions could be adapted for the synthesis of the target molecule. The use of bulky, electron-rich phosphine ligands often enhances the efficiency of these coupling reactions. mdpi.com
Another relevant palladium-catalyzed transformation is the α-arylation or α-alkylation of ketones and esters. While not directly forming the tertiary alcohol, this method can be used to construct the carbon skeleton of the target molecule. For instance, a cyclohexanone derivative could be coupled with a halo- or triflate-substituted methoxypropyl precursor. Subsequent reduction of the ketone would then yield the desired cyclohexylmethanol.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst/Ligand System | Substrates | Relevance to Synthesis |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Cyclopropylboronic acid and thiophene (B33073) halides | Formation of C-C bond between a cyclic and an acyclic fragment. mdpi.com |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Cyclopropylboronic acid and thiophenecarboxaldehydes | Demonstrates tolerance of functional groups like aldehydes. mdpi.com |
Reductive Amination and Related Hydrogenation Processes
Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds, which can be a key step in the synthesis of precursors to this compound. nih.gov This reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
For the synthesis of a related compound, N,N-dimethylcyclohexylamine, cyclohexanone is reacted with dimethylamine (B145610) in the presence of sodium cyanoborohydride. orgsyn.org This reducing agent is particularly effective as it is selective for the reduction of the intermediate iminium ion over the starting ketone. Other reducing agents such as sodium borohydride can also be used, often in a stepwise procedure where the imine is formed first and then reduced. youtube.com The choice of reducing agent and reaction conditions is critical to avoid side reactions, such as the reduction of the carbonyl group to an alcohol. orgsyn.org
While not directly leading to the target alcohol, the amine functionality installed via reductive amination can be a versatile handle for further transformations. For instance, a primary amine on the cyclohexane ring could be further elaborated to introduce the methoxypropyl side chain. Alternatively, a primary amine containing the methoxypropyl group could be reacted with a cyclohexanone derivative.
Hydrogenation processes are also crucial, particularly for the reduction of carbonyl groups or the saturation of aromatic rings that might be used as precursors to the cyclohexane core. For instance, a ketone precursor to the target tertiary alcohol can be reduced using various hydride reagents. rsc.org
Table 3: Reagents for Reductive Amination
| Reducing Agent | Substrates | Key Features |
| Sodium Cyanoborohydride (NaBH₃CN) | Ketones/Aldehydes and Amines | Selective for the reduction of iminium ions over carbonyls. orgsyn.orgyoutube.com |
| Sodium Borohydride (NaBH₄) | Imines | Effective for the reduction of pre-formed imines. youtube.com |
| α-Picoline-borane | Ketones/Aldehydes and Amines | Can be used in various solvents, including water. |
| Hydrogen and Palladium on Carbon (H₂/Pd-C) | Imines | A common method for the reduction of imines. youtube.com |
Stereochemical Control and Diastereoselectivity in Synthesis
The creation of the tertiary stereocenter in this compound with a defined stereochemistry is a significant synthetic challenge. This requires careful consideration of diastereoselectivity in reactions involving the cyclohexane ring.
Chiral Auxiliaries and Asymmetric Catalysis for Related Cyclohexyl Systems
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net A variety of chiral auxiliaries have been developed and successfully applied in the asymmetric synthesis of complex molecules. For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of a carbonyl compound. wikipedia.org The resulting product has a predictable stereochemistry which is syn to the methyl group and anti to the hydroxyl group of the auxiliary. wikipedia.org Camphorsultam is another widely used chiral auxiliary that has proven effective in controlling the stereochemistry of various transformations. wikipedia.org
Asymmetric catalysis offers a more atom-economical approach to stereocontrol. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly functionalized cyclohexanes. nih.gov For example, a bifunctional amino-squaramide catalyst can promote a one-pot Michael-Michael-1,2-addition sequence to generate cyclohexane derivatives with multiple stereocenters in high yield and excellent stereoselectivity. nih.gov
The asymmetric addition of Grignard reagents to ketones to form chiral tertiary alcohols is a particularly relevant transformation. digitellinc.comnih.gov The development of chiral tridentate diamine/phenol ligands has enabled highly enantioselective additions of organomagnesium reagents to a broad range of ketones. nih.gov This methodology could be directly applied to the synthesis of this compound by reacting a suitable ketone precursor with a 3-methoxypropyl Grignard reagent in the presence of the chiral ligand.
Table 4: Strategies for Stereochemical Control in Cyclohexane Synthesis
| Method | Key Feature | Example | Relevance |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Pseudoephedrine, Camphorsultam. wikipedia.org | Control of stereochemistry during the introduction of substituents to the cyclohexane ring. |
| Asymmetric Organocatalysis | Use of a small chiral organic molecule to catalyze a stereoselective reaction. | Amino-squaramide catalyzed cascade reactions. nih.gov | Enantioselective synthesis of highly functionalized cyclohexanes. |
| Asymmetric Grignard Addition | Chiral ligand-mediated enantioselective addition of a Grignard reagent to a ketone. | Tridentate diamine/phenol ligands. nih.gov | Direct asymmetric synthesis of the tertiary alcohol moiety. |
Retention and Inversion of Configuration in Key Reaction Steps
Understanding the principles of retention and inversion of configuration is fundamental to designing a stereoselective synthesis. In nucleophilic substitution reactions, the stereochemical outcome depends on the mechanism. Sₙ2 reactions proceed with inversion of configuration, where the nucleophile attacks from the side opposite to the leaving group. youtube.comyoutube.com In contrast, Sₙ1 reactions involve a planar carbocation intermediate, which can be attacked from either face, leading to a mixture of retention and inversion products, often resulting in racemization. youtube.com
The stereochemistry of nucleophilic addition to cyclohexanones is governed by a combination of steric and electronic factors. researchgate.netacs.org Nucleophilic attack can occur from either the axial or equatorial face of the ring. The preferred trajectory is influenced by factors such as the size of the nucleophile and the presence of substituents on the cyclohexane ring. researchgate.net For instance, additions of allylmagnesium halides to conformationally biased cyclohexanones can be highly stereoselective if one face is sterically hindered. nih.gov
In the context of synthesizing this compound, the addition of a 3-methoxypropyl nucleophile (e.g., a Grignard reagent) to a cyclohexanone precursor would create the tertiary alcohol. The diastereoselectivity of this addition would depend on the conformation of the cyclohexane ring and the nature of the nucleophile and any directing groups present.
Mechanistic Investigations of 1 3 Methoxypropyl Cyclohexyl Methanol Reactions
Detailed Reaction Mechanisms of Formation Pathways
The synthesis of [1-(3-Methoxypropyl)cyclohexyl]methanol can be approached through several established organic chemistry pathways. The mechanistic details of these routes, including reductive, nucleophilic, and cyclization strategies, are critical for understanding and optimizing its formation.
One of the most direct methods for synthesizing this compound is through the reduction of a corresponding ester, such as methyl 1-(3-methoxypropyl)cyclohexanecarboxylate. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation. masterorganicchemistry.com
The mechanism for the LiAlH₄ reduction of an ester proceeds in two main stages. ucalgary.ca
Initial Hydride Attack and Aldehyde Formation: The reaction begins with a nucleophilic attack by a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. orgosolver.com This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate. ucalgary.ca This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) (⁻OCH₃) as a leaving group. youtube.comyoutube.com This first stage results in the formation of an aldehyde intermediate, 1-(3-methoxypropyl)cyclohexanecarbaldehyde.
Reduction of the Aldehyde: The aldehyde formed is more reactive than the starting ester. ucalgary.ca Therefore, it rapidly undergoes a second nucleophilic attack by a hydride ion from another LiAlH₄ molecule. masterorganicchemistry.com This follows the standard mechanism for aldehyde reduction: the hydride attacks the carbonyl carbon, forming another tetrahedral alkoxide intermediate. youtube.comnumberanalytics.com
Workup: The reaction is completed by an acidic workup (e.g., with H₃O⁺). orgosolver.com The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final primary alcohol product, this compound. youtube.com
The carbon skeleton of this compound can be assembled via nucleophilic substitution reactions. The specific pathway, either bimolecular (Sₙ2) or unimolecular (Sₙ1), is dictated by the structure of the substrate, the nature of the nucleophile, and the reaction conditions. masterorganicchemistry.comyoutube.com
Sₙ2 Pathway: An Sₙ2 mechanism is favored for primary alkyl halides due to reduced steric hindrance. masterorganicchemistry.compearson.com A plausible synthesis could involve treating chloromethylcyclohexane with a nucleophile derived from 3-methoxypropane, such as a (3-methoxypropyl)magnesium bromide Grignard reagent. However, a more direct Sₙ2 approach would be the reaction of a primary halide like chloromethylcyclohexane with sodium hydroxide (B78521). vedantu.com This reaction proceeds via a backside attack by the hydroxide nucleophile on the carbon atom bonded to the halogen. pearson.com The reaction occurs in a single, concerted step, leading to an inversion of stereochemical configuration if the carbon were chiral. pearson.comlibretexts.org The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics). masterorganicchemistry.comyoutube.com Polar aprotic solvents are typically used to enhance the nucleophilicity of the attacking species. pearson.com
Sₙ1 Pathway: An Sₙ1 reaction becomes competitive or dominant for tertiary substrates that can form a stable carbocation intermediate. youtube.com Synthesizing the target molecule via an Sₙ1 route is less direct. If a precursor like 1-chloro-1-(3-methoxypropyl)cyclohexane were used, the first and rate-determining step would be the spontaneous departure of the chloride leaving group to form a tertiary carbocation. youtube.com This carbocation is planar and achiral at the positive center. A weak nucleophile, such as water or methanol (B129727), would then attack the carbocation from either face, leading to a racemic mixture of products if the center were chiral. youtube.com The rate of an Sₙ1 reaction depends only on the concentration of the substrate (first-order kinetics). masterorganicchemistry.comyoutube.com
For precursors leading to this compound, Sₙ2 pathways are generally more relevant for building the chain, as they typically involve primary halides.
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary masterorganicchemistry.com |
| Kinetics | First-order: rate = k[Substrate] youtube.com | Second-order: rate = k[Substrate][Nucleophile] youtube.com |
| Intermediate | Carbocation youtube.com | None (Transition State) pearson.com |
| Nucleophile | Weak nucleophile is effective | Strong nucleophile required pearson.com |
| Solvent | Polar Protic (e.g., H₂O, ROH) youtube.com | Polar Aprotic (e.g., Acetone, DMSO) pearson.com |
| Stereochemistry | Racemization | Inversion of configuration libretexts.org |
The formation of the substituted cyclohexane (B81311) ring itself can be envisioned through oxidative cyclization of an appropriate acyclic precursor. Such reactions are crucial in the biosynthesis of many natural products and can be mimicked in synthetic chemistry. nih.gov These transformations often involve radical intermediates generated through oxidation. nih.govresearchgate.net
A hypothetical mechanism could involve an acyclic precursor containing a suitably positioned radical-accepting double bond and a group that can be homolytically cleaved to initiate the process. For instance, an acyclic keto-ester could be transformed via a Mn(III)-based oxidative free-radical cyclization. acs.org The mechanism would proceed via the formation of a radical, which then attacks an internal double bond in an exo cyclization to form the six-membered ring. The resulting radical intermediate would then be further oxidized or quenched to yield a stable, functionalized cyclohexane derivative, which could then be converted to this compound. These mechanisms often rely on metal-containing enzymes or reagents to generate radicals through single-electron transfer processes. nih.gov
Catalytic Cycle Analysis for Metal-Mediated Syntheses
A highly effective method for forming the C-C bond between the cyclohexyl ring and the methoxypropyl side chain is the Grignard reaction. This involves the reaction of a Grignard reagent, such as (3-methoxypropyl)magnesium bromide, with cyclohexanone (B45756). pearson.com While the magnesium is a stoichiometric reagent rather than a true catalyst, its role is central to the reaction's mechanism.
The mechanistic steps are as follows:
Grignard Reagent Formation: The process begins with the formation of the Grignard reagent itself, where magnesium metal reacts with an alkyl halide like 3-methoxypropyl bromide in an aprotic solvent (e.g., diethyl ether or THF). numberanalytics.com
Coordination: The Grignard reagent attacks the cyclohexanone. The magnesium atom, being Lewis acidic, coordinates with the electronegative oxygen atom of the carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic. youtube.com
Nucleophilic Addition: The carbon-magnesium bond of the Grignard reagent is highly polarized, with the carbon atom behaving as a potent nucleophile (carbanion-like). youtube.com This nucleophilic carbon attacks the activated carbonyl carbon, forming a new carbon-carbon bond and breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom. pearson.comyoutube.com
Alkoxide Formation: This nucleophilic addition step results in the formation of a magnesium alkoxide intermediate, where the oxygen is bonded to the MgBr moiety. youtube.com
Protonation (Workup): The reaction is completed by the addition of a mild acid (e.g., aqueous H₃O⁺ or NH₄Cl). pearson.com The alkoxide is protonated to yield the final tertiary alcohol product, this compound, along with magnesium salts. youtube.com
Kinetic Profiling of Key Reaction Steps
The reaction order provides insight into the species involved in the rate-determining step.
For Nucleophilic Substitution: The kinetics directly reflect the mechanism.
An Sₙ1 reaction would exhibit first-order kinetics, with the rate law expressed as: Rate = k[Substrate]. youtube.com The rate is independent of the nucleophile's concentration because the rate-determining step is the unimolecular formation of the carbocation. masterorganicchemistry.com
An Sₙ2 reaction follows second-order kinetics, with the rate law: Rate = k[Substrate][Nucleophile]. youtube.com The rate depends on the concentration of both reactants because they are both present in the single, concerted rate-determining step. masterorganicchemistry.com
The following table summarizes the kinetic profiles for relevant formation pathways, based on analogous systems.
| Reaction Pathway | Precursors | Rate Law | Overall Order | Key Factors Influencing Rate Constant (k) |
| Sₙ1 Substitution | Tertiary Halide + Weak Nucleophile | Rate = k[Substrate] youtube.com | First youtube.com | Carbocation stability, Leaving group ability, Solvent polarity youtube.com |
| Sₙ2 Substitution | Primary Halide + Strong Nucleophile | Rate = k[Substrate][Nucleophile] youtube.com | Second youtube.com | Steric hindrance at substrate, Nucleophile strength, Solvent type masterorganicchemistry.com |
| Grignard Addition | Cyclohexanone + Grignard Reagent | Rate = k[Ketone][Grignard] | Second | Steric hindrance on ketone and Grignard, Solvent (ether coordination) youtube.com |
| LiAlH₄ Reduction | Ester + LiAlH₄ | Complex, but generally fast | - | Reactivity of carbonyl group, Solvent commonorganicchemistry.com |
Chemical Transformations and Derivatization of 1 3 Methoxypropyl Cyclohexyl Methanol
Reactions at the Primary Alcohol Moiety
The primary alcohol group is a versatile handle for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.
The primary alcohol of [1-(3-Methoxypropyl)cyclohexyl]methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. While specific studies detailing the oxidation of this exact molecule are not prevalent in publicly available literature, the principles of alcohol oxidation are well-established in organic chemistry.
Milder oxidizing agents are typically used to convert primary alcohols to aldehydes, while stronger agents will lead to the formation of carboxylic acids.
Table 1: Representative Oxidation Reactions of Primary Alcohols
| Product | Typical Reagents | Reaction Conditions |
|---|---|---|
| Aldehyde | PCC, DMP, Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Anhydrous, controlled temperature |
This table represents general transformations and not specific experimental results for the title compound.
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides or other electrophiles.
Esterification: The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com For more sensitive substrates or to achieve higher yields, the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification or the Mitsunobu reaction can be employed. nih.gov
Etherification: The Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a fundamental method for forming ethers.
The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This transforms the alcohol into a good electrophile for subsequent nucleophilic substitution reactions (SN1 or SN2). youtube.comyoutube.commasterorganicchemistry.comquora.com
Once converted to a sulfonate ester, a wide range of nucleophiles (e.g., halides, cyanide, azide) can displace the leaving group to form new carbon-heteroatom or carbon-carbon bonds. The mechanism, whether SN1 or SN2, would depend on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comquora.com
Table 2: Potential Nucleophilic Substitution Pathways
| Intermediate | Reagent for Formation | Subsequent Nucleophile | Potential Product |
|---|---|---|---|
| Tosylate | p-Toluenesulfonyl chloride | Sodium cyanide | [1-(3-Methoxypropyl)cyclohexyl]acetonitrile |
| Mesylate | Methanesulfonyl chloride | Sodium azide | 1-(Azidomethyl)-1-(3-methoxypropyl)cyclohexane |
This table illustrates potential, mechanistically plausible transformations.
Transformations Involving the Methoxypropyl Ether Linkage
The ether bond in the methoxypropyl side chain is generally stable but can be cleaved under specific, often harsh, conditions.
The cleavage of ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlongdom.org In the case of this compound, the cleavage could occur at either of the C-O bonds of the ether linkage. The regioselectivity of this cleavage (i.e., which C-O bond breaks) would depend on the reaction mechanism (SN1 vs. SN2) and the steric hindrance at the adjacent carbon atoms. libretexts.orglongdom.org For instance, SN2 reactions favor attack at the less sterically hindered carbon. longdom.org Alternative reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr3). masterorganicchemistry.com
Modifications to the alkyl chain of the methoxypropyl group, without cleaving the ether, are less straightforward and would likely involve more complex, multi-step synthetic sequences. Such transformations are not commonly reported for this type of structure.
Functionalization of the Cyclohexyl Ring System
The saturated carbocyclic core of this compound, the cyclohexane (B81311) ring, is generally less reactive than the appended functional groups. However, under specific conditions, it can undergo transformations, primarily through radical-mediated processes or by leveraging the directing effects of the existing substituents.
Direct electrophilic substitution on a saturated cyclohexane ring is not a feasible process due to the absence of a π-electron system. pearson.comslideshare.net The high pKa of C-H bonds in alkanes makes them resistant to attack by most electrophiles. libretexts.org However, the functionalization of the cyclohexane ring can be achieved through free-radical reactions. wikipedia.org
Radical halogenation, for instance, is a classic method for introducing functionality onto an alkane framework. wikipedia.orgucalgary.ca The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com In the case of this compound, the reaction with a halogen, typically bromine or chlorine in the presence of UV light or a radical initiator, would lead to the substitution of a hydrogen atom on the cyclohexane ring with a halogen. wikipedia.org
The regioselectivity of this reaction is governed by the stability of the resulting carbon radical, with the order of stability being tertiary > secondary > primary. youtube.com For the cyclohexane ring in this compound, all carbons are secondary, except for the quaternary carbon at position 1. Therefore, radical halogenation would be expected to yield a mixture of monochlorinated or monobrominated isomers at positions 2, 3, and 4 (and their corresponding enantiomers/diastereomers). The presence of the bulky 1-(3-methoxypropyl)methyl group might introduce some steric hindrance, potentially favoring substitution at the less hindered positions of the ring.
| Reaction | Reagents and Conditions | Expected Major Products | Reference |
| Radical Chlorination | Cl₂, UV light | Mixture of 2-, 3-, and 4-chloro-[1-(3-methoxypropyl)cyclohexyl]methanol isomers | wikipedia.org |
| Radical Bromination | Br₂, UV light or AIBN | Mixture of 2-, 3-, and 4-bromo-[1-(3-methoxypropyl)cyclohexyl]methanol isomers | ucalgary.ca |
AIBN: Azobisisobutyronitrile
It is important to note that these reactions can be difficult to control and may lead to polyhalogenation or side reactions involving the alcohol and ether functional groups if not performed under carefully optimized conditions. wikipedia.org
The halogenated derivatives obtained from radical reactions can serve as versatile intermediates for the introduction of other functional groups via nucleophilic substitution or elimination reactions. For example, treatment of a chloro- or bromo-substituted derivative with a strong base could lead to the formation of a cyclohexene (B86901) ring through dehydrohalogenation.
Furthermore, more advanced C-H functionalization techniques, while not explicitly reported for this specific molecule, offer potential routes for derivatization. Transition-metal-catalyzed C-H activation, for instance, has emerged as a powerful tool for the direct introduction of functional groups into unactivated C-H bonds. nih.govresearchgate.net Although typically applied to aromatic or specific aliphatic systems, ongoing research in this field may provide methodologies applicable to the cyclohexane ring of this compound in the future.
Synthesis of Structural Analogues and Heterocyclic Derivatives
The functional groups of this compound provide handles for the synthesis of a wide range of structural analogues and heterocyclic derivatives. These transformations can involve modifications of the hydroxymethyl group, the methoxypropyl side chain, or reactions that engage both the side chain and the ring.
The synthesis of heterocyclic compounds is of particular interest in medicinal chemistry, as these scaffolds are present in a vast number of bioactive molecules. openmedicinalchemistryjournal.com Spiro-heterocycles, where one atom is common to two rings, are a noteworthy class of compounds that can be accessed from cyclic ketones, which in turn can be synthesized by oxidation of the corresponding alcohol. rsc.orgnih.govnih.gov
For instance, oxidation of the primary alcohol in this compound would yield the corresponding aldehyde. This aldehyde could then participate in a variety of cyclization reactions to form heterocyclic systems. Alternatively, ring-expansion reactions could be employed to create larger carbocyclic or heterocyclic rings. wikipedia.orgrsc.orgnih.gov
A plausible synthetic pathway towards a spiro-heterocycle could involve the intramolecular cyclization of a derivative of this compound. For example, conversion of the hydroxymethyl group to an aminomethyl group, followed by a reaction with the ether linkage under specific conditions, could potentially lead to the formation of a nitrogen-containing spiro-heterocycle.
| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product | Reference |
| [1-(3-Hydroxypropyl)cyclohexyl]methanol | Intramolecular etherification | Spiro-tetrahydrofuran or -tetrahydropyran derivative | nih.gov |
| [1-(3-Aminopropyl)cyclohexyl]methanol | Intramolecular cyclization | Spiro-piperidine or -pyrrolidine derivative | nih.gov |
| 1-(3-Methoxypropyl)cyclohexanecarbaldehyde | Condensation with a binucleophile (e.g., hydrazine, hydroxylamine) | Fused pyrazole (B372694) or isoxazole (B147169) derivative | nih.govbeilstein-journals.org |
The synthesis of such derivatives often requires multi-step sequences and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. The inherent chirality of this compound also presents opportunities for the synthesis of enantiomerically pure structural analogues and heterocyclic compounds.
Advanced Spectroscopic Analysis and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For [1-(3-Methoxypropyl)cyclohexyl]methanol, high-field NMR would provide unambiguous evidence for its structure and offer insights into its preferred conformation in solution.
The ¹H NMR spectrum would reveal the number of chemically distinct protons and their immediate electronic environment. The cyclohexyl protons would typically appear as a complex series of multiplets in the upfield region (approx. 1.0-1.8 ppm). The protons of the 3-methoxypropyl chain would be distinguishable: the -OCH₃ group would present as a sharp singlet around 3.3 ppm, the -CH₂O- group as a triplet around 3.4 ppm, and the other methylene (B1212753) groups of the propyl chain would appear as distinct multiplets. The protons of the -CH₂OH group attached to the quaternary C1 carbon would likely appear as a singlet, as there are no adjacent protons to couple with.
The ¹³C NMR spectrum provides information on each unique carbon atom. The quaternary C1 carbon of the cyclohexane (B81311) ring would be found significantly downfield. The methoxy (B1213986) carbon (-OCH₃) would have a characteristic shift around 59 ppm. The remaining methylene carbons of the cyclohexane ring and the propyl chain would populate the upfield region of the spectrum. The chemical shifts provide critical information about the electronic environment of each carbon.
Conformational analysis of the cyclohexyl ring can be inferred from the chemical shifts and coupling constants of the axial and equatorial protons. In a chair conformation, axial protons are typically more shielded (appear at a lower ppm value) than their equatorial counterparts. However, due to the quaternary substitution at C1, the ring is locked and cannot undergo chair-flips, simplifying the conformational landscape.
Illustrative ¹H NMR Data Interpretation for this compound
| Proton Assignment | Anticipated Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclohexyl -CH₂- | 1.0 - 1.8 | m | 10H |
| Propyl -CH₂- (C2') | 1.5 - 1.7 | m | 2H |
| Propyl -CH₂- (C1') | 1.4 - 1.6 | t | 2H |
| Hydroxymethyl -OH | Variable | s (broad) | 1H |
| Methoxy -OCH₃ | ~3.3 | s | 3H |
| Propyl -CH₂O- (C3') | ~3.4 | t | 2H |
| Hydroxymethyl -CH₂OH | ~3.5 | s | 2H |
Illustrative ¹³C NMR Data Interpretation for this compound
| Carbon Assignment | Anticipated Chemical Shift (ppm) |
| Cyclohexyl C2, C6 | ~22 |
| Cyclohexyl C3, C5 | ~26 |
| Cyclohexyl C4 | ~21 |
| Propyl C2' | ~25 |
| Propyl C1' | ~35 |
| Cyclohexyl C1 (Quaternary) | ~40 |
| Hydroxymethyl -CH₂OH | ~68 |
| Methoxy -OCH₃ | ~59 |
| Propyl C3' | ~75 |
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent methylene protons within the propyl chain and among the protons of the cyclohexyl ring, helping to trace the connectivity through the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This is crucial for assigning the ¹³C signals based on the already determined ¹H assignments. For instance, the proton signal at ~3.5 ppm would show a cross-peak with the carbon signal at ~68 ppm, confirming the -CH₂OH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is invaluable for piecing together the entire molecular structure. Key HMBC correlations would be expected from the protons of the hydroxymethyl group (-CH₂OH) to the quaternary C1 carbon of the cyclohexane ring and the C1' carbon of the propyl chain. Similarly, correlations from the methoxy protons (-OCH₃) to the C3' carbon of the propyl chain would confirm the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and preferred conformations. In this molecule, NOESY could reveal through-space interactions between the protons of the propyl chain and the protons of the cyclohexyl ring, defining how the side chain is oriented relative to the ring.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the elemental composition of a molecule, as well as structural details based on its fragmentation pattern upon ionization.
HRMS is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₂₂O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Molecular Formula: C₁₁H₂₂O₂
Monoisotopic Mass: 186.1620 u
An HRMS measurement confirming a mass of ~186.1620 would provide strong evidence for the proposed molecular formula.
In tandem mass spectrometry, the molecular ion (or a specific fragment ion) is selected and subjected to further fragmentation. The resulting pattern of daughter ions provides detailed structural information. For this compound, key fragmentation pathways under electron ionization (EI) would likely include:
Loss of the hydroxymethyl group (-•CH₂OH): This would lead to a significant fragment ion at m/z 155.
Loss of the methoxypropyl side chain: Cleavage of the C1-C1' bond would result in a fragment corresponding to the cyclohexylmethyl cation or a related rearranged ion.
Alpha-cleavage adjacent to the ether oxygen: This is a characteristic fragmentation for ethers and could lead to the formation of a stable oxonium ion, for example, at m/z 45 ([CH₂=OCH₃]⁺) or a larger fragment containing the methoxy group.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would produce an ion at m/z 168.
Anticipated Key Mass Fragments for this compound
| m/z Value (Mass-to-Charge Ratio) | Proposed Fragment Structure / Identity |
| 186 | [M]⁺ (Molecular Ion) |
| 168 | [M - H₂O]⁺ |
| 155 | [M - •CH₂OH]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl fragment) |
| 45 | [CH₂OCH₃]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Fingerprinting and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for identifying the presence of specific bonds and for studying intermolecular interactions like hydrogen bonding.
O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be definitive for the hydroxyl (-OH) group. The broadness of this band is indicative of hydrogen bonding.
C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and propyl groups would appear as strong, sharp bands in the 2850-3000 cm⁻¹ region.
C-O Stretch: Two distinct C-O stretching bands would be expected. The C-O stretch of the primary alcohol (-CH₂OH) would appear in the 1050-1150 cm⁻¹ region. The C-O-C stretch of the ether linkage would also be found in this region, typically around 1100 cm⁻¹.
CH₂ Bend: The scissoring and rocking vibrations of the numerous methylene (-CH₂-) groups would be visible in the fingerprint region, around 1450-1470 cm⁻¹.
Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman spectra, the C-H and C-C skeletal vibrations of the aliphatic rings and chains would produce strong signals, providing a detailed fingerprint of the carbon backbone.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Anticipated Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | IR | 3200 - 3600 | Strong, Broad |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Strong |
| CH₂ Bend | IR | 1450 - 1470 | Medium |
| C-O Stretch (Alcohol) | IR | ~1050 - 1150 | Strong |
| C-O-C Stretch (Ether) | IR | ~1100 | Strong |
X-ray Crystallography of Derivatives for Absolute Structure Determination
The definitive determination of the absolute configuration of a chiral molecule is a critical aspect of structural elucidation, particularly for compounds with potential biological activity. While advanced spectroscopic techniques such as NMR and vibrational circular dichroism can provide significant insights into the relative stereochemistry, single-crystal X-ray diffraction (XRD) remains the most powerful and unambiguous method for establishing the three-dimensional atomic arrangement in a molecule, including its absolute stereochemistry. nih.govnih.gov For a molecule like this compound, which contains a single stereocenter at the C1 position of the cyclohexane ring, determining the (R) or (S) configuration is paramount.
However, the application of X-ray crystallography for absolute structure determination of light-atom molecules, which are compounds composed primarily of atoms with low atomic numbers such as carbon, hydrogen, and oxygen, presents a significant challenge. ed.ac.ukresearchgate.net The phenomenon that allows for the determination of absolute configuration is anomalous dispersion, which is the element-specific scattering of X-rays that causes small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). mit.edu For light atoms, this effect is very weak, making the confident assignment of the absolute configuration difficult. ed.ac.ukresearchgate.net
To overcome this limitation, a common and effective strategy is the derivatization of the target molecule with a group containing a heavier atom. The introduction of an atom such as bromine, chlorine, or sulfur significantly enhances the anomalous scattering signal, thereby enabling a reliable determination of the absolute configuration. mit.edu This is often achieved by forming a crystalline ester or a salt with a chiral auxiliary of a known absolute configuration.
In the absence of published crystallographic data for derivatives of this compound, the methodology can be exemplified by analogous studies on other chiral cyclohexyl-containing molecules. For instance, in the structural elucidation of chiral 2-cyclohexylideneperhydro-4,7-methanoindene derivatives, the absolute configuration was successfully determined by X-ray crystallography of a 4-bromobenzenesulfonyl ester derivative. nih.gov This approach involves the chemical modification of the hydroxyl group of the alcohol to introduce the heavy atom, facilitating the growth of high-quality single crystals suitable for XRD analysis.
The process would involve the following key steps:
Synthesis of a Crystalline Derivative: The hydroxyl group of this compound would be reacted with a suitable reagent, such as 4-bromobenzoyl chloride or 4-bromobenzenesulfonyl chloride, to form the corresponding ester. The choice of the derivatizing agent is crucial, as it must readily react to form a stable, crystalline product.
Single Crystal Growth: The synthesized derivative would then be subjected to various crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling of a saturated solution) to obtain single crystals of sufficient size and quality for X-ray diffraction analysis.
X-ray Diffraction Data Collection: A selected single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded, and the intensities of thousands of reflections are measured.
Structure Solution and Refinement: The collected data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The final step is the refinement of the structural model, which includes the determination of the absolute configuration through the analysis of anomalous scattering effects, typically quantified by the Flack parameter. researchgate.net A Flack parameter close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration.
The crystallographic data obtained from such an analysis would be presented in a standardized format, as exemplified in the table below, which is based on typical values for a small organic molecule derivative.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₈H₂₅BrO₄S |
| Formula Weight | 417.36 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.532(1) |
| b (Å) | 10.125(2) |
| c (Å) | 22.451(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1938.4(5) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.431 |
| Absorption Coefficient (mm⁻¹) | 2.543 |
| F(000) | 872 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 15874 |
| Independent reflections | 4478 [R(int) = 0.035] |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.105 |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-bromobenzoyl chloride |
| 4-bromobenzenesulfonyl chloride |
| 2-cyclohexylideneperhydro-4,7-methanoindene |
Computational Chemistry and Theoretical Investigations
Conformational Landscape Analysis and Energy Minima
The conformational flexibility of [1-(3-methoxypropyl)cyclohexyl]methanol is primarily determined by the chair-boat-twist equilibria of the cyclohexane (B81311) ring and the rotation around the single bonds of the two substituents. Identifying the most stable conformers, or energy minima, is crucial for understanding its physical properties and reactivity.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) would be the initial computational tool to explore the vast conformational space of this compound. Using a suitable force field (e.g., MMFF94 or OPLS-AA), a systematic conformational search can be performed to identify a large number of potential low-energy structures. This involves rotating all acyclic single bonds and performing energy minimizations on the resulting geometries.
Following the initial MM search, Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape over time at a given temperature. youtube.com MD simulations provide insights into the dynamic behavior of the molecule, including the rates of conformational changes such as the ring flip of the cyclohexane moiety. youtube.com By simulating the molecule in a solvent box (e.g., water or a nonpolar solvent), one can also assess the influence of the environment on conformational preferences. nih.gov
The primary conformational equilibrium for the cyclohexane ring is the chair interconversion. For a 1,1-disubstituted cyclohexane, the two chair conformers will have one substituent in an axial position and the other in an equatorial position. libretexts.org The relative stability of these conformers is dictated by the steric bulk of the substituents, quantified by their A-values. wikipedia.orgpearson.com The A-value represents the free energy difference between the axial and equatorial orientations of a substituent. wikipedia.orgpearson.com Larger A-values indicate a stronger preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions. masterorganicchemistry.compressbooks.pub For this compound, the two substituents are the hydroxymethyl (-CH₂OH) group and the 3-methoxypropyl (-CH₂CH₂CH₂OCH₃) group. The relative steric bulk of these groups would determine which is more likely to occupy the equatorial position in the more stable chair conformation. youtube.com
Density Functional Theory (DFT) Calculations for Optimal Geometries
The geometries of the low-energy conformers identified through MM and MD simulations would then be subjected to more accurate quantum mechanical calculations using Density Functional Theory (DFT). DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), provide more reliable geometries and relative energies of the conformers. iau.ir These calculations would allow for the precise determination of bond lengths, bond angles, and dihedral angles for each stable conformation.
The relative energies obtained from DFT calculations would be used to determine the Boltzmann distribution of the conformers at a given temperature, revealing the most populated and therefore most relevant structures for subsequent reactivity studies.
Below is a hypothetical data table representing the expected relative energies of the most stable chair conformations of this compound, as would be calculated by DFT. Conformer A places the larger 3-methoxypropyl group in the equatorial position, while Conformer B places the hydroxymethyl group equatorially.
| Conformer | Hydroxymethyl Position | 3-Methoxypropyl Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|---|
| A | Axial | Equatorial | 0.00 | ~75 |
| B | Equatorial | Axial | ~0.8 | ~25 |
Reaction Pathway Modeling and Transition State Characterization
A common and important reaction for tertiary alcohols like this compound is acid-catalyzed dehydration to form alkenes. jove.comstudy.com Computational chemistry can be a powerful tool to model the mechanism of this reaction, identify intermediates, and characterize the transition states. researchgate.net
The acid-catalyzed dehydration of a tertiary alcohol typically proceeds through an E1 mechanism. jove.comunacademy.com The reaction would involve the following steps:
Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water). quora.com
Loss of the water molecule to form a tertiary carbocation intermediate. libretexts.org
Deprotonation of an adjacent carbon by a weak base (e.g., water) to form a double bond.
Computational modeling of this reaction pathway would involve locating the geometry of the transition state for the rate-determining step (the formation of the carbocation). This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once the transition state geometry is found, a frequency calculation is performed to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Furthermore, carbocation rearrangements are common in such reactions. acs.orguregina.ca The initially formed tertiary carbocation could potentially undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocations, leading to a mixture of alkene products. youtube.comlibretexts.org Computational methods can be used to explore the potential energy surface for these rearrangements and predict the likelihood of their occurrence. nih.gov
The following table presents hypothetical data for a calculated transition state for the rate-determining step of the acid-catalyzed dehydration of this compound.
| Parameter | Value |
|---|---|
| Reaction | C-O Bond Cleavage |
| Computational Method | DFT (B3LYP/6-31G*) |
| Activation Energy (kcal/mol) | ~15-20 |
| Imaginary Frequency (cm⁻¹) | ~ -250 |
| Key Bond Distance in TS (C-O) (Å) | ~ 2.1 |
Electronic Structure Analysis
The electronic structure of this compound dictates its reactivity. Computational methods can provide detailed insights into the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com
For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, due to the presence of lone pairs of electrons. The LUMO is likely to be a σ* anti-bonding orbital associated with the C-O bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
A hypothetical table of FMO energies for this compound is provided below.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | ~ -9.5 | Oxygen lone pairs (hydroxyl and methoxy) |
| LUMO | ~ 4.0 | σ* (C-O bonds) |
| HOMO-LUMO Gap | ~ 13.5 | - |
Charge Distribution and Reactivity Predictions
The distribution of partial charges within a molecule can be visualized using an electrostatic potential (ESP) map. libretexts.orgyoutube.com In an ESP map, regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. avogadro.ccyoutube.com For this compound, the ESP map would show negative potential around the oxygen atoms and a positive potential around the hydroxyl hydrogen.
Natural Bond Orbital (NBO) analysis is another computational technique that can be used to calculate the partial charges on each atom. researchgate.net This information provides a quantitative measure of the polarity of different bonds and can be used to predict sites of reactivity. For instance, the carbon atom attached to the hydroxyl group would carry a partial positive charge, making it an electrophilic center.
The table below shows hypothetical NBO partial charges for key atoms in this compound.
| Atom | Calculated Partial Charge (a.u.) |
|---|---|
| Hydroxyl Oxygen | ~ -0.7 |
| Hydroxyl Hydrogen | ~ +0.4 |
| Carbinol Carbon | ~ +0.2 |
| Methoxy Oxygen | ~ -0.5 |
| Methoxy Carbon | ~ -0.1 |
Spectroscopic Property Prediction and Validation
Computational chemistry provides a powerful avenue for the theoretical prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For "this compound," computational methods can be employed to predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectrum, and Mass Spectrum (MS). These predictions are invaluable for structural elucidation and for the validation of experimental data.
Predicted ¹H NMR Spectrum
Key predicted signals include:
A singlet for the hydroxyl (-OH) proton, the chemical shift of which can be variable and is often concentration-dependent.
A singlet for the protons of the methoxy (-OCH₃) group.
Multiplets for the methylene (B1212753) (-CH₂-) protons of the methoxypropyl side chain.
Complex multiplets for the methylene protons of the cyclohexyl ring.
A singlet for the methylene protons of the -CH₂OH group attached to the cyclohexane ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -OH | ~1.5-4.0 | Singlet (broad) |
| -OCH₃ | ~3.3 | Singlet |
| -CH₂- (adjacent to OCH₃) | ~3.4 | Triplet |
| -CH₂- (central in propyl chain) | ~1.6 | Multiplet |
| -CH₂- (adjacent to cyclohexane) | ~1.5 | Triplet |
| Cyclohexyl -CH₂- | ~1.2-1.8 | Multiplets |
| -CH₂OH | ~3.5 | Singlet |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal.
Key predicted signals include:
A signal for the carbon of the methoxy (-OCH₃) group.
Signals for the three methylene carbons of the methoxypropyl side chain.
Signals for the carbons of the cyclohexyl ring, with the quaternary carbon attached to the side chain and the hydroxymethyl group appearing at a characteristic downfield shift.
A signal for the carbon of the hydroxymethyl (-CH₂OH) group.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -OCH₃ | ~59 |
| -CH₂- (adjacent to OCH₃) | ~73 |
| -CH₂- (central in propyl chain) | ~25 |
| -CH₂- (adjacent to cyclohexane) | ~35 |
| Cyclohexyl Quaternary C | ~40 |
| Cyclohexyl -CH₂- | ~22-30 |
| -CH₂OH | ~68 |
Predicted Infrared (IR) Spectrum
The predicted IR spectrum reveals the vibrational modes of the functional groups present in the molecule. Key absorption bands are expected for the hydroxyl, ether, and alkane functionalities.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (alcohol) | ~3600-3200 (broad) | Stretching |
| C-H (alkane) | ~2960-2850 | Stretching |
| C-O (ether) | ~1150-1085 | Stretching |
| C-O (alcohol) | ~1050 | Stretching |
Predicted Mass Spectrum Fragmentation
The predicted mass spectrum provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments upon ionization. The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses. For "this compound" (molecular weight: 186.30 g/mol ), the molecular ion peak [M]⁺ at m/z 186 may be observed.
Key predicted fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom of the alcohol is a common fragmentation pathway for alcohols. This can result in the loss of the methoxypropyl group or the hydroxymethyl group.
Loss of water: Dehydration is a characteristic fragmentation of alcohols, leading to a peak at [M-18]⁺.
Ether fragmentation: Cleavage of the C-O bond in the methoxypropyl side chain.
| Predicted m/z | Possible Fragment Ion |
|---|---|
| 186 | [M]⁺ (Molecular Ion) |
| 168 | [M - H₂O]⁺ |
| 155 | [M - CH₂OH]⁺ |
| 101 | [M - C₃H₇O]⁺ (loss of methoxypropyl radical) |
| 85 | [C₆H₁₃]⁺ (cyclohexylmethyl fragment) |
| 59 | [C₃H₇O]⁺ (methoxypropyl fragment) |
| 31 | [CH₂OH]⁺ |
Validation of Predicted Spectra
The validation of these computationally predicted spectra is a critical step to ensure their accuracy and reliability. The standard procedure for validation involves a direct comparison of the predicted data with experimentally obtained spectra.
NMR Validation: The predicted ¹H and ¹³C NMR chemical shifts and coupling constants would be compared with the experimental spectra obtained from a high-resolution NMR spectrometer. The agreement between the predicted and experimental values, often quantified by the mean absolute error, serves as a measure of the accuracy of the computational model.
IR Validation: The predicted vibrational frequencies and intensities are compared with an experimental IR spectrum. It is common practice to apply a scaling factor to the computationally predicted frequencies to account for systematic errors in the theoretical methods.
Mass Spectrometry Validation: The predicted fragmentation pattern is compared with the experimental mass spectrum. The presence and relative abundance of the predicted fragment ions in the experimental spectrum would confirm the proposed fragmentation pathways.
Discrepancies between predicted and experimental data can provide valuable information, prompting a re-evaluation of the proposed molecular structure or the computational methodology employed.
Role of 1 3 Methoxypropyl Cyclohexyl Methanol As a Synthetic Intermediate
Precursor in the Synthesis of Pharmaceutical Scaffolds (excluding clinical applications)
While no specific examples of the use of [1-(3-Methoxypropyl)cyclohexyl]methanol in the synthesis of pharmaceutical scaffolds are currently reported in peer-reviewed literature, its structural motifs are present in various biologically active molecules. The cyclohexylmethanol core is a common feature in medicinal chemistry, offering a lipophilic and conformationally restricted unit. youtube.comnih.gov The primary alcohol can serve as a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions.
The 3-methoxypropyl side chain introduces a flexible ether linkage, which can influence the pharmacokinetic properties of a potential drug candidate by altering its polarity, solubility, and ability to form hydrogen bonds. Hypothetically, this compound could be a precursor for the synthesis of novel analogs of existing drugs where a cyclohexyl ring is a key pharmacophoric element. For instance, the hydroxyl group could be used to link the scaffold to another pharmacophore, while the methoxy (B1213986) group could be tailored to optimize binding to a biological target.
Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Scaffolds
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application |
| This compound | PCC, CH₂Cl₂ | Aldehyde | Synthesis of heterocycles, reductive amination |
| This compound | Jones Reagent | Carboxylic Acid | Amide bond formation, esterification |
| This compound | TsCl, pyridine; then NaN₃ | Azide | Click chemistry, synthesis of triazoles |
| This compound | PBr₃ | Alkyl Bromide | Nucleophilic substitution reactions |
This table represents theoretical transformations and not experimentally verified reactions for this specific compound.
Building Block for Advanced Organic Materials
The unique combination of a rigid cycloaliphatic core and a flexible ether-containing side chain makes this compound an interesting, though as of now unexplored, candidate for the synthesis of advanced organic materials. The hydroxyl group provides a reactive site for polymerization or for grafting onto surfaces.
For example, it could theoretically be converted into an acrylate (B77674) or methacrylate (B99206) monomer by reaction with acryloyl chloride or methacryloyl chloride, respectively. Subsequent polymerization of this monomer could lead to the formation of polymers with tailored properties. The cyclohexane (B81311) unit would impart thermal stability and rigidity to the polymer backbone, while the methoxypropyl side chain could enhance solubility in organic solvents and influence the material's glass transition temperature. Such polymers could find applications in coatings, adhesives, or as specialty plastics.
Use in Multi-Step Total Synthesis Endeavors
In the context of total synthesis of complex natural products, small, functionalized building blocks are often essential. While there are no published total syntheses that utilize this compound, its structure lends itself to several strategic applications.
The compound could be employed in reactions where a nucleophilic alcohol is required, such as in Williamson ether syntheses or as a coupling partner in esterification reactions. The entire [1-(3-Methoxypropyl)cyclohexyl]methyl moiety could be introduced into a larger molecule to install a specific steric and electronic environment.
A plausible, though not documented, synthetic route to this compound itself could involve the Grignard reaction of 3-methoxypropylmagnesium bromide with cyclohexanecarboxaldehyde (B41370). This would provide the target molecule, which could then be carried forward in a multi-step sequence. The choice of this specific building block would likely be driven by the need to introduce the unique spatial arrangement of the functional groups that it possesses.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of tertiary alcohols often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign methods for the preparation of [1-(3-Methoxypropyl)cyclohexyl]methanol.
Green Chemistry Approaches (e.g., Biocatalysis, Flow Chemistry)
Biocatalysis: The stereoselective synthesis of chiral alcohols is of significant interest in the pharmaceutical and fine chemical industries. Biocatalytic ketone reduction, employing enzymes such as alcohol dehydrogenases (ADHs), offers a green and highly selective method for producing enantiopure alcohols from prochiral ketones. nih.govresearchgate.netresearchgate.net Future research could focus on the chemoenzymatic synthesis of this compound. This would involve the initial synthesis of the corresponding prochiral ketone, 1-(3-methoxypropyl)cyclohexanecarbaldehyde, followed by a biocatalytic reduction. The use of whole-cell biocatalysts could be particularly advantageous as they often contain inherent cofactor regeneration systems, simplifying the process. researchgate.netpsu.edu Challenges to overcome would include identifying a suitable enzyme with high activity and selectivity for this specific substrate and optimizing reaction conditions such as pH, temperature, and co-solvent systems.
Flow Chemistry: Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced safety, better heat and mass transfer, and the potential for seamless multi-step synthesis. umontreal.carsc.orgvapourtec.comnih.govflinders.edu.au A future synthetic route to this compound could be designed as a continuous flow process. For instance, the Grignard reaction between a 3-methoxypropylmagnesium halide and cyclohexanecarboxaldehyde (B41370) could be performed in a microreactor, allowing for precise control over the highly exothermic reaction. beyondbenign.orgsoton.ac.ukumb.edubeyondbenign.org Subsequent in-line purification and further reaction steps could be integrated into a single, continuous network, significantly reducing manual handling and processing time. vapourtec.comnih.gov
| Green Chemistry Approach | Potential Advantages for Synthesizing this compound | Key Research Focus |
| Biocatalysis | High stereoselectivity for chiral alcohol synthesis, mild reaction conditions, reduced environmental impact. nih.govresearchgate.net | Identification and engineering of specific enzymes, optimization of biocatalytic reaction conditions. |
| Flow Chemistry | Enhanced safety and control, improved scalability, potential for integrated multi-step synthesis and purification. umontreal.canih.gov | Reactor design, optimization of flow parameters, development of in-line analytical techniques. |
Exploration of Novel Reactivity and Rearrangement Pathways
The tertiary alcohol functionality in this compound is a key reactive center that can be exploited for further chemical transformations.
The acid-catalyzed dehydration of tertiary alcohols is a classic transformation that typically proceeds via an E1 mechanism to form alkenes. pressbooks.pubopenstax.org In the case of this compound, this reaction could lead to the formation of 1-(3-methoxypropyl)-1-cyclohexene. The conditions for such a reaction, typically involving strong acids like sulfuric acid, would need to be carefully controlled to avoid potential side reactions.
A more intriguing area of exploration is the potential for carbocation rearrangements, such as the Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.inmychemblog.com Upon protonation of the hydroxyl group and subsequent loss of water, a tertiary carbocation is formed on the cyclohexane (B81311) ring. This carbocation could potentially undergo a 1,2-hydride or alkyl shift, leading to rearranged products. For example, a ring contraction to a cyclopentyl system could occur under specific conditions, although this would involve the formation of a less stable primary or secondary carbocation intermediate, which may require a subsequent stabilizing shift. stackexchange.com A thorough investigation into the reaction of this compound under various acidic conditions could reveal novel and potentially useful rearrangement pathways.
Application of Machine Learning and AI in Synthetic Route Design and Optimization
The de novo design and optimization of synthetic routes is a complex and time-consuming process. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools to accelerate this endeavor. beilstein-journals.orghilarispublisher.comchemical.airsc.orgduke.edu
Reaction Condition Optimization: Once a synthetic route is proposed, ML algorithms can be employed to optimize the reaction conditions for each step. beilstein-journals.orgrsc.orgduke.edu By analyzing existing reaction data, these models can predict the optimal temperature, solvent, catalyst, and other parameters to maximize yield and minimize byproducts. This data-driven approach can significantly reduce the number of experiments required for process optimization. beilstein-journals.orgrsc.org
| AI/ML Application | Potential Impact on this compound Research |
| Retrosynthesis Prediction | Propose novel and efficient synthetic routes. engineering.org.cnmicrosoft.com |
| Reaction Optimization | Accelerate the optimization of reaction conditions for higher yield and purity. beilstein-journals.orgrsc.org |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
A deep understanding of reaction kinetics, mechanisms, and the influence of various parameters is crucial for developing robust and scalable synthetic processes. Process Analytical Technology (PAT) provides the tools for real-time, in-situ monitoring of chemical reactions. mt.comwikipedia.orgamericanpharmaceuticalreview.comyoutube.comlongdom.org
In-Situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the concentration of reactants, intermediates, and products in real-time. mt.commt.comacs.orgnih.govspecac.com By inserting an FTIR probe directly into the reaction vessel, the progress of the synthesis of this compound could be continuously tracked. This would provide valuable data on reaction kinetics, help identify transient intermediates, and enable precise determination of the reaction endpoint. This is particularly useful for optimizing reaction conditions and ensuring process consistency. mt.commt.com
The application of these advanced analytical methods would not only facilitate the development of efficient synthetic routes but also provide fundamental insights into the reactivity of this compound.
Q & A
Basic: What synthetic methodologies are commonly employed for the laboratory-scale preparation of [1-(3-Methoxypropyl)cyclohexyl]methanol?
Answer:
A multi-step approach is typically used. First, cyclohexane derivatives are functionalized via nucleophilic substitution or condensation reactions. For example, (1-aminocyclohexyl)methanol can react with halogenated pyrimidines under basic conditions (e.g., NaHCO₃ in DMA at 80°C) to form intermediates, followed by purification via column chromatography . The 3-methoxypropyl group may be introduced through alkylation or Mitsunobu reactions, leveraging protecting groups (e.g., tert-butyldimethylsilyl ether) to ensure regioselectivity. Key analytical tools include ESI-MS for intermediate verification and NMR for stereochemical confirmation .
Basic: How can researchers ensure the structural integrity and purity of this compound during synthesis?
Answer:
Combined spectroscopic and chromatographic techniques are critical:
- NMR (¹H/¹³C): Confirms substitution patterns and cyclohexane chair conformations.
- HPLC/UPLC: Monitors purity (>95%) and detects byproducts like unreacted starting materials .
- Mass Spectrometry (ESI or GC-MS): Validates molecular weight and fragmentation patterns .
For sensitive intermediates, inert atmospheres (N₂/Ar) and low-temperature storage (-20°C) prevent oxidation or degradation .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, as methanol derivatives can release volatile byproducts .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: In airtight containers under dry, cool conditions (2–8°C) to prevent hygroscopic degradation .
Advanced: How do stereochemical variations in the cyclohexyl ring influence the biological activity of this compound derivatives?
Answer:
The axial vs. equatorial positioning of the methoxypropyl group alters receptor binding affinity. For example:
- Axial Substitution: Enhances hydrophobic interactions with 5-HT₄ receptors, as seen in Prucalopride derivatives, improving cognitive disorder therapeutics .
- Equatorial Substitution: May reduce activity due to steric hindrance with target proteins.
Computational docking studies (AutoDock Vina) and comparative SAR analyses of cis/trans isomers are recommended to validate these effects .
Advanced: How should researchers resolve contradictory data regarding the compound’s efficacy in neurological assays?
Answer:
Discrepancies often arise from assay conditions:
- Receptor Density: Cell lines with varying 5-HT₄ expression levels (e.g., CHO vs. HEK293) yield differing EC₅₀ values .
- Solubility: Use co-solvents (DMSO ≤0.1%) to prevent aggregation artifacts.
- Controls: Include positive controls (e.g., Mosapride) and validate via orthogonal assays (cAMP ELISA vs. calcium flux) .
Meta-analyses of published IC₅₀/EC₅₀ data under standardized protocols (e.g., NIH Assay Guidance Manual) are advised .
Advanced: What computational strategies are effective for predicting the environmental fate of this compound?
Answer:
- QSAR Models: Predict biodegradability (e.g., BIOWIN) and ecotoxicity (ECOSAR) using SMILES notations .
- Molecular Dynamics Simulations: Assess hydrolysis rates in aquatic environments (pH 7–9) .
- Metabolic Pathway Prediction: Tools like EAWAG-BBD highlight potential metabolites, such as cyclohexanol derivatives, which require toxicity screening .
Advanced: How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyls) to reduce logP, improving aqueous solubility without compromising blood-brain barrier penetration .
- Prodrug Strategies: Esterification of the methanol group enhances oral bioavailability, with enzymatic cleavage in target tissues .
- PK/PD Modeling: Use software like GastroPlus to simulate absorption/distribution, validated by LC-MS/MS plasma profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
